molecular formula C20H20ClN3O2S B3753274 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

Cat. No.: B3753274
M. Wt: 401.9 g/mol
InChI Key: NQXRBJCHVUICTB-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide is a 1,3,4-thiadiazole derivative with the molecular formula C₂₀H₂₀ClN₃O₂S and a molecular weight of 401.9 g/mol . Its structure features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorobenzyl group and at position 2 with a 4-(2-methylphenoxy)butanamide moiety. Key properties include an XLogP3 value of 4.8, indicating moderate lipophilicity, and 8 rotatable bonds, suggesting significant conformational flexibility . The compound is standardized under CAS No. 329227-44-3 and is identified by synonyms such as AGN-PC-0K6SB8 and MolPort-000-807-955 .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-14-5-2-3-6-17(14)26-12-4-7-18(25)22-20-24-23-19(27-20)13-15-8-10-16(21)11-9-15/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXRBJCHVUICTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.

    Introduction of the chlorobenzyl group: This step involves the reaction of the thiadiazole intermediate with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the methylphenoxy butanamide moiety: This final step involves the reaction of the chlorobenzyl-thiadiazole intermediate with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems could further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a class of 1,3,4-thiadiazole derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparison with structurally related analogs:

Compound Name Substituent at Thiadiazole C5 Amide-Linked Group Molecular Weight (g/mol) Melting Point (°C) Key References
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 4-Chlorobenzyl 4-(2-Methylphenoxy)butanamide 401.9 Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide ~390* 138–140
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Methylthio 2-(2-Methoxyphenoxy)acetamide ~336* 135–136
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylsulfanyl 4-(Dimethylsulfamoyl)benzamide ~465* Not reported
N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide 4-Chlorophenoxymethyl 4-Nitrobenzamide ~418* Not reported

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-(2-methylphenoxy)butanamide group contributes to its higher XLogP3 (4.8) compared to analogs with shorter acetamide chains (e.g., 5j, 5k), which likely have lower lipophilicity .

Impact of Chain Length :

  • The butanamide chain in the target compound provides greater flexibility and steric bulk compared to acetamide -linked analogs (e.g., 5j, 5k). This may influence binding interactions in biological systems .

Role of Thio/Sulfanyl Groups :

  • Compounds like 5j (4-chlorobenzylthio) and (4-chlorobenzylsulfanyl) exhibit sulfur-containing substituents, which can enhance metabolic stability or modulate electronic properties compared to oxygen-based groups .

Physicochemical and Functional Comparisons

Property Target Compound 5j 5k
Rotatable Bonds 8 6–7 5–6 ~7
Hydrogen Bond Acceptors 5 5 5 7
Topological Polar Surface Area 92.4 Ų ~90 Ų ~85 Ų ~110 Ų
Likely Solubility Low (high XLogP3) Moderate Moderate Very low (sulfamoyl group)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

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